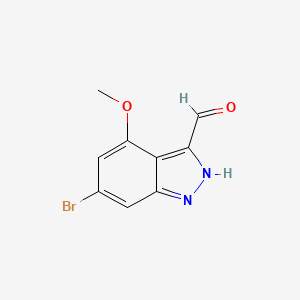

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

描述

属性

IUPAC Name |

6-bromo-4-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRTZJMJZYVEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde typically involves multiple steps:

Starting Material: The synthesis begins with commercially available 4-bromo-3-nitrotoluene.

Bromination: The bromination of 4-bromo-3-nitrotoluene using bromine in the presence of a suitable catalyst yields 4-bromo-3-nitro-1-bromomethylbenzene.

Bartoli Reaction: The intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to form 7-bromo-4-(bromomethyl)-2-methylindole.

Methoxylation: The methoxylation of the indole derivative is carried out using sodium methoxide in methanol to introduce the methoxy group at the 4th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid.

Reduction: 6-Bromo-4-methoxy-1H-indazole-3-methanol.

Substitution: 6-Amino-4-methoxy-1H-indazole-3-carbaldehyde (when using amines).

科学研究应用

Pharmaceutical Development

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Notably, it has been investigated for potential anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of indazole, including those containing the 6-bromo and 4-methoxy substitutions, exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 10 nM to over 1000 nM against GSK-3β, indicating their potential efficacy in cancer therapy .

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding. Its aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance the properties of coatings and adhesives. Its chemical structure contributes to improved material performance through increased stability and reactivity.

Fluorescent Probes

This compound serves as a building block for synthesizing fluorescent probes essential for biological imaging and diagnostics. The incorporation of the indazole moiety allows for enhanced fluorescence properties, making it valuable in various imaging techniques.

Organic Synthesis

As a versatile reagent in organic synthesis, this compound facilitates the creation of complex molecules efficiently. Its ability to undergo various chemical reactions, such as oxidation and substitution, expands its utility in synthetic chemistry .

Data Table: Summary of Applications

作用机制

The mechanism of action of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde with structurally related compounds from the evidence:

*Similarity scores (0–1 scale) are based on Tanimoto coefficients from structural databases .

†CAS 1202766-19-5 corresponds to the indole variant; indazole CAS is unresolved in the evidence.

Key Findings from Comparative Studies

Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may increase van der Waals interactions in biological targets compared to chlorine analogs (e.g., 6-Chloro-1H-indazole-3-carbaldehyde) .

Reactivity of the Aldehyde Group :

- The aldehyde at position 3 serves as a versatile site for condensation reactions (e.g., Schiff base formation). This is shared with 6-Bromo-1H-indazole-3-carbaldehyde , which has demonstrated utility in crystallographic studies via derivatization .

Biological Activity Trends :

- Fluorinated analogs (e.g., 6-Bromo-4-fluoro-1H-indazole ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- Carboxamide derivatives (e.g., 5-Bromo-1H-indazole-3-carboxamide ) show enhanced solubility and protease inhibition activity compared to aldehyde-containing compounds .

生物活性

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structural features, including a bromine atom at the 6th position, a methoxy group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmaceutical research.

The synthesis of this compound typically involves several steps, starting from commercially available precursors. The synthetic route includes bromination, methoxylation, and formylation reactions that yield the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which affect its biological activity.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Aldehyde to carboxylic acid | 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid |

| Reduction | Aldehyde to primary alcohol | 6-Bromo-4-methoxy-1H-indazole-3-methanol |

| Substitution | Bromine substitution with nucleophiles | 6-Amino-4-methoxy-1H-indazole-3-carbaldehyde |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that derivatives of indazole compounds can exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases and enzymes critical for cancer cell proliferation. For instance, compounds similar to this compound have been reported to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which is involved in various cellular processes including cell cycle regulation and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent. The presence of the bromine and methoxy groups may enhance its interaction with microbial targets.

Case Studies

- GSK-3β Inhibition : A study assessed various indazole derivatives for their GSK-3β inhibitory activity. Compounds with structural similarities to this compound showed IC50 values ranging from 10 nM to over 1000 nM, highlighting the potential efficacy of this class of compounds in cancer therapy .

- Antimicrobial Testing : In vitro studies on selected derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing promising results for further development .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde functionality is particularly reactive, allowing for interactions that may inhibit target enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparative studies with related indazole derivatives reveal that the unique combination of bromine and methoxy groups in this compound contributes to its distinct biological profile.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1H-indazole-4-carboxaldehyde | Lacks methoxy group | Moderate anticancer activity |

| 4-Methoxy-1H-indazole-3-carbaldehyde | Lacks bromine atom | Lower antimicrobial activity |

| 6-Bromo-4-methoxy-1H-indazole | Lacks aldehyde functionality | Anticancer properties |

常见问题

Q. Critical Parameters :

- Temperature control during bromination to avoid over-halogenation.

- Protecting group strategy (e.g., N1 protection with Boc groups) to prevent side reactions during formylation .

- Solvent polarity and catalyst selection (e.g., Pd catalysts for coupling reactions).

How can X-ray crystallography and spectroscopic techniques be integrated to resolve structural ambiguities in this compound?

Advanced Research Question

Structural confirmation requires a multi-technique approach:

- X-ray Crystallography : Use SHELXL for refinement to determine bond angles, torsional conformations, and hydrogen bonding patterns. High-resolution data (≤ 0.8 Å) minimizes positional uncertainty .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.9 ppm, aldehyde proton at ~10 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ at m/z 269.97).

Data Integration : Cross-reference crystallographic data with NMR coupling constants (e.g., NOESY for spatial proximity) to resolve tautomerism or rotational isomerism.

What strategies are effective in addressing contradictory spectral data during the characterization of brominated indazole derivatives?

Advanced Research Question

Contradictions (e.g., unexpected NOE correlations or MS fragments) arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

- Repeat Experiments : Confirm reproducibility under inert atmospheres to exclude oxidation artifacts.

- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts or IR stretches for proposed structures .

- Alternative Techniques : Use XPS to confirm bromine presence if elemental analysis is inconclusive.

Case Study : If aldehyde proton NMR signals are absent, check for hydrate formation (D₂O exchange) or employ LC-MS to detect degradation products.

How can the reactivity of the aldehyde group in this compound be leveraged for further functionalization while minimizing side reactions?

Advanced Research Question

The aldehyde group enables:

- Condensation Reactions : Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives).

- Reductive Amination : Use NaBH₃CN or Hantzsch ester to stabilize imine intermediates.

Q. Optimization :

- Protect the indazole NH with a Boc group to prevent nucleophilic attack at N1.

- Use mild conditions (e.g., 0°C, THF) to avoid aldol side reactions.

- Monitor via TLC or in-situ IR for carbonyl disappearance .

What are the critical considerations for ensuring compound stability during storage and handling of this compound in experimental settings?

Basic Research Question

Q. Stability Tests :

- Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways (HPLC monitoring).

Table 1. Key Characterization Techniques and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。